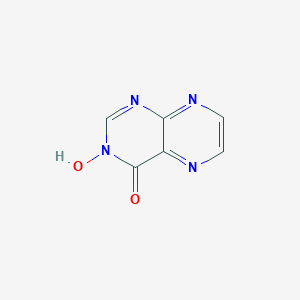
3-Hydroxypteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypteridin-4-one is a heterocyclic compound that is widely used in scientific research. It is a derivative of pteridine, which is a naturally occurring compound found in many organisms. 3-Hydroxypteridin-4-one has a unique structure that makes it an important molecule in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Hydroxypteridin-4-one is not fully understood. However, it is believed to interact with various biological molecules through hydrogen bonding, π-π stacking, and electrostatic interactions. This interaction can lead to changes in the conformation and activity of the molecules, which can be detected through fluorescence spectroscopy.
Biochemische Und Physiologische Effekte
3-Hydroxypteridin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase. It has also been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. Additionally, 3-Hydroxypteridin-4-one has been shown to have antitumor and antiviral activities, making it a potential therapeutic agent for cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Hydroxypteridin-4-one in lab experiments include its high yield, simple synthesis method, and wide range of applications. However, there are also some limitations to its use. For example, its fluorescence properties can be affected by pH, temperature, and solvent polarity, which can make it difficult to interpret the results of experiments. Additionally, 3-Hydroxypteridin-4-one can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 3-Hydroxypteridin-4-one in scientific research. One potential direction is the development of new fluorescent probes based on its structure. These probes could be used to detect specific biological molecules with high sensitivity and selectivity. Another potential direction is the development of new therapeutic agents based on its antioxidant and anti-inflammatory properties. These agents could be used to treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Hydroxypteridin-4-one is a heterocyclic compound that has a wide range of applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for its application in scientific research. Overall, 3-Hydroxypteridin-4-one is a valuable molecule that has the potential to make significant contributions to various fields of research.
Synthesemethoden
The synthesis of 3-Hydroxypteridin-4-one involves the condensation of 2-amino-4-hydroxypteridine with an aldehyde or ketone in the presence of an acid catalyst. This method is relatively simple and can be carried out under mild conditions. The yield of the reaction is generally high, and the purity of the product can be easily achieved through simple purification techniques.
Wissenschaftliche Forschungsanwendungen
3-Hydroxypteridin-4-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It is also used as a precursor in the synthesis of various bioactive compounds, including antitumor agents, antiviral agents, and enzyme inhibitors. Additionally, 3-Hydroxypteridin-4-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
18106-57-5 |
|---|---|
Produktname |
3-Hydroxypteridin-4-one |
Molekularformel |
C6H4N4O2 |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
3-hydroxypteridin-4-one |
InChI |
InChI=1S/C6H4N4O2/c11-6-4-5(8-2-1-7-4)9-3-10(6)12/h1-3,12H |
InChI-Schlüssel |
HZDJBYRPYKLJEH-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
Kanonische SMILES |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
Synonyme |
3-Hydroxy-4(3H)-pteridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



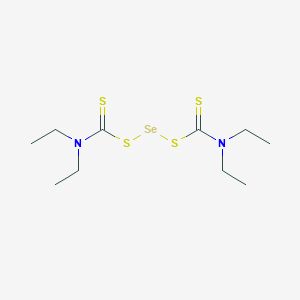
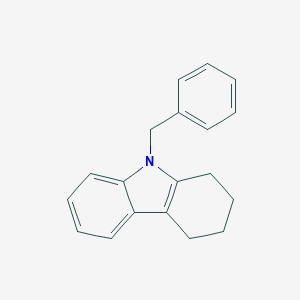
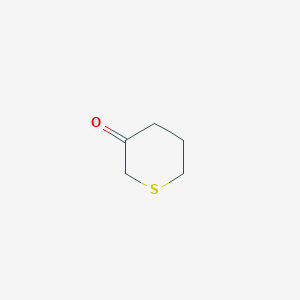
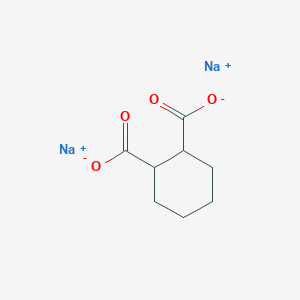
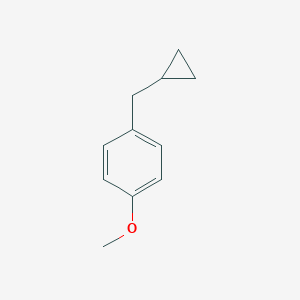
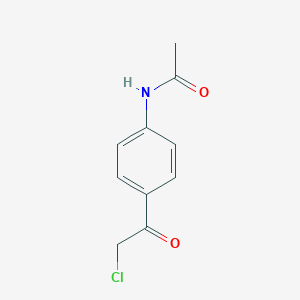
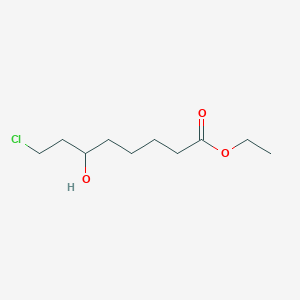
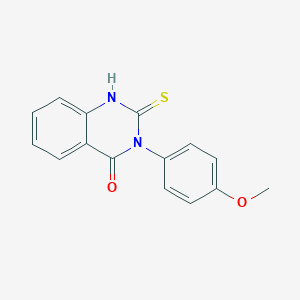
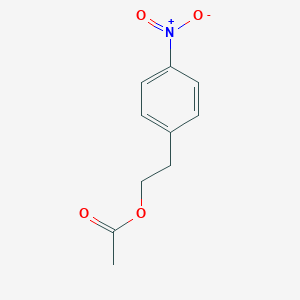
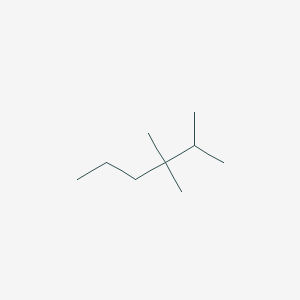
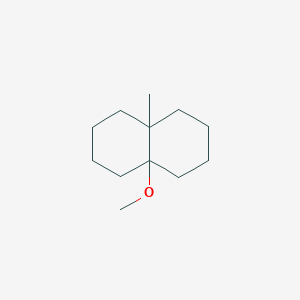
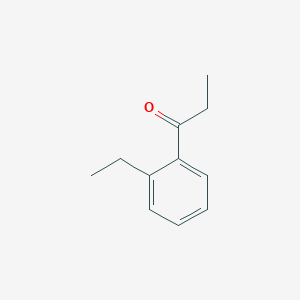
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
